molecular formula C12H11IN2O3 B1531279 4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid CAS No. 1183048-13-6

4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid

Cat. No.: B1531279
CAS No.: 1183048-13-6
M. Wt: 358.13 g/mol
InChI Key: NQIJYLVZUJNRCI-UHFFFAOYSA-N
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Description

4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom, and a butanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid typically involves the following steps:

  • Formation of the 1,3,4-oxadiazole ring: : This can be achieved through the cyclization of a hydrazine derivative with a carboxylic acid or its derivatives.

  • Introduction of the iodophenyl group: : The iodophenyl group can be introduced through a substitution reaction involving an iodophenyl derivative.

Industrial Production Methods

In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid: can undergo various types of chemical reactions, including:

  • Oxidation: : The iodophenyl group can be oxidized to form iodophenol derivatives.

  • Reduction: : The compound can be reduced to form corresponding amines or alcohols.

  • Substitution: : The iodine atom in the iodophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation: : Iodophenol derivatives

  • Reduction: : Amines or alcohols

  • Substitution: : Derivatives with different functional groups replacing the iodine atom

Scientific Research Applications

4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid: has several scientific research applications:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, including its effects on various cellular processes.

  • Medicine: : Investigated for its therapeutic potential in treating diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid: can be compared with other similar compounds, such as:

  • 2-Iodophenyl isothiocyanate: : Similar in having an iodophenyl group but differing in the functional group attached.

  • 125I-labeled 2-[4-(2-iodophenyl)piperidino]cyclopentanol: : Another iodophenyl-containing compound used in imaging studies.

These compounds share the iodophenyl group but differ in their core structures and applications, highlighting the uniqueness of This compound .

Properties

IUPAC Name

4-[5-(2-iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11IN2O3/c13-9-5-2-1-4-8(9)12-15-14-10(18-12)6-3-7-11(16)17/h1-2,4-5H,3,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIJYLVZUJNRCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)CCCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid
Reactant of Route 2
4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid
Reactant of Route 3
4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid
Reactant of Route 4
4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid
Reactant of Route 5
4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid
Reactant of Route 6
4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid

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